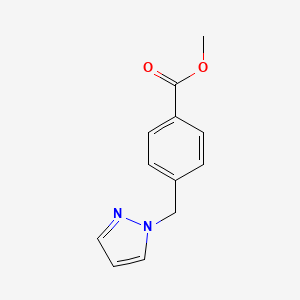

Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(pyrazol-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-5-3-10(4-6-11)9-14-8-2-7-13-14/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCQOZFWPDOGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634634 | |

| Record name | Methyl 4-[(1H-pyrazol-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397328-86-8 | |

| Record name | Methyl 4-[(1H-pyrazol-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 1h Pyrazol 1 Ylmethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The 1H NMR spectrum of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate is predicted to show distinct signals for each of its unique proton environments. The aromatic region will be characterized by signals from both the 1,4-disubstituted benzene (B151609) ring and the pyrazole (B372694) ring.

The two protons on the benzene ring ortho to the ester group (H-2') are expected to appear as a doublet around 8.01 ppm, being deshielded by the electron-withdrawing ester. The two protons ortho to the methylene (B1212753) group (H-3') should appear as a doublet at a slightly more upfield position, estimated around 7.35 ppm.

For the pyrazole ring, three distinct proton signals are expected. The proton at the C-5 position (H-5) is anticipated to be the most downfield of the pyrazole protons, appearing as a doublet around 7.51 ppm. The proton at C-3 (H-3) should also be a doublet, appearing near 7.40 ppm. The proton at C-4 (H-4) is expected to be a triplet, resulting from coupling to both H-3 and H-5, with a chemical shift of approximately 6.25 ppm.

The aliphatic region will contain two key singlets. The methylene bridge protons (-CH2-) connecting the two aromatic rings are predicted to produce a sharp singlet around 5.35 ppm. The methyl ester protons (-OCH3) will also appear as a singlet, typically around 3.91 ppm. rsc.orgchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2' (Benzene) | ~8.01 | Doublet (d) | ~8.2 |

| H-5 (Pyrazole) | ~7.51 | Doublet (d) | ~2.3 |

| H-3 (Pyrazole) | ~7.40 | Doublet (d) | ~1.7 |

| H-3' (Benzene) | ~7.35 | Doublet (d) | ~8.2 |

| H-4 (Pyrazole) | ~6.25 | Triplet (t) | ~2.0 |

| -CH₂- (Methylene) | ~5.35 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. For Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate, a total of 11 distinct carbon signals are expected, as the C-2' and C-3' pairs on the benzene ring are chemically equivalent.

The most downfield signal will be the ester carbonyl carbon (C=O), predicted around 166.5 ppm. The aromatic carbons will appear in the range of 110-145 ppm. The pyrazole carbons are expected at approximately 139.5 ppm (C-3), 129.0 ppm (C-5), and 105.5 ppm (C-4). For the benzene ring, the carbon attached to the ester group (C-1') is predicted around 142.0 ppm, while the carbon bearing the methylene group (C-4') should appear near 130.5 ppm. The remaining benzene carbons (C-2' and C-3') are expected around 129.8 ppm and 127.5 ppm, respectively.

In the aliphatic region, the methylene carbon (-CH2-) signal is predicted around 55.0 ppm, and the methyl ester carbon (-OCH3) should appear at approximately 52.2 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~166.5 |

| C-1' (Benzene) | ~142.0 |

| C-3 (Pyrazole) | ~139.5 |

| C-4' (Benzene) | ~130.5 |

| C-2' (Benzene) | ~129.8 |

| C-5 (Pyrazole) | ~129.0 |

| C-3' (Benzene) | ~127.5 |

| C-4 (Pyrazole) | ~105.5 |

| -CH₂- (Methylene) | ~55.0 |

To unequivocally confirm the structure and assign all signals, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are indispensable.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between the adjacent protons on the benzene ring (H-2' and H-3') and among the three pyrazole protons (H-3, H-4, and H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., H-3 with C-3, H-4 with C-4, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing connectivity across quaternary carbons and heteroatoms. Key long-range correlations would be expected from the methylene protons (-CH₂-) to the pyrazole carbons (C-5 and C-3) and to the benzene carbons (C-4' and C-3'). Similarly, correlations from the methyl ester protons (-OCH₃) to the ester carbonyl carbon (C=O) would confirm the ester functionality.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate would be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretch, expected in the region of 1720-1725 cm⁻¹. Aromatic C=C stretching vibrations from both rings would appear as multiple bands in the 1600-1450 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene and methyl groups would appear just below 3000 cm⁻¹. The C-O stretching vibrations of the ester group would be visible as two bands in the 1300-1100 cm⁻¹ region. nih.gov

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate (molecular formula C₁₂H₁₂N₂O₂), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 216.

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable. A prominent peak would be expected at m/z 185, corresponding to the loss of the methoxy (B1213986) radical (•OCH₃) from the molecular ion. Another significant fragmentation pathway would involve the loss of the entire carbomethoxy group (•COOCH₃) to give a fragment at m/z 157. The most characteristic fragmentation would be the cleavage of the benzylic C-N bond, which could lead to two major fragments: the pyrazolylmethyl cation at m/z 81 or the methyl-substituted benzoyl cation at m/z 135, derived from the cleavage of the CH₂-aryl bond. The observation of the benzoyl cation at m/z 105 is also a common feature in the mass spectra of methyl benzoate (B1203000) derivatives. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate is expected to show absorption bands characteristic of its two primary chromophores: the pyrazole ring and the methyl benzoate system. Substituted benzene rings typically exhibit a strong π → π* transition (E-band) around 200-230 nm and a weaker π → π* transition (B-band) around 250-280 nm. The pyrazole ring also absorbs in the UV region. Due to the conjugation of these systems through the methylene linker being interrupted, the spectrum would likely be an overlap of the individual chromophores rather than showing a significant bathochromic (red) shift. One would expect strong absorptions below 250 nm corresponding to the π → π* transitions of both aromatic systems.

X-ray Crystallography and Crystal Engineering

Single Crystal X-ray Diffraction Analysis: Determination of Absolute Structure

Single-crystal X-ray diffraction (SC-XRD) analysis is the cornerstone for determining the precise atomic arrangement of a crystalline solid. For methyl 4-(1H-pyrazol-1-ylmethyl)benzoate, this technique has unequivocally confirmed its molecular structure. The compound crystallizes in the monoclinic crystal system with the space group P2₁/n. The crystallographic data provides a detailed picture of the unit cell dimensions and the arrangement of the molecules within it.

The analysis reveals the exact connectivity of the atoms, confirming the presence of the methyl benzoate and pyrazole rings linked by a methylene bridge. The crystallographic information deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1981181 provides the definitive experimental evidence for the compound's structure.

Table 1: Crystal Data and Structure Refinement for Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate

| Parameter | Value |

| Empirical Formula | C₁₂H₁₂N₂O₂ |

| Formula Weight | 216.24 |

| Temperature | 150(2) K |

| Wavelength | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.3787(3) |

| b (Å) | 5.5896(1) |

| c (Å) | 15.6882(3) |

| α (°) | 90 |

| β (°) | 104.209(1) |

| γ (°) | 90 |

| Volume (ų) | 1051.21(4) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.365 |

| Absorption Coefficient (mm⁻¹) | 0.783 |

| F(000) | 456 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0437, wR₂ = 0.1147 |

| R indices (all data) | R₁ = 0.0483, wR₂ = 0.1186 |

Data sourced from Guesmi, A., et al. (2020) and CCDC 1981181.

Molecular Conformation and Geometry within the Crystal Lattice

The molecule is composed of a pyrazole ring linked to a methyl 4-methylbenzoate group via a methylene bridge. The bond lengths and angles within the molecule fall within expected ranges and are comparable to those observed in related structures. For instance, the C—N bond lengths in the pyrazole ring and the C=O and C—O bond lengths of the ester group are consistent with standard values, confirming the electronic distribution within the molecule. The planarity of the pyrazole and benzene rings is maintained, with the connecting methylene carbon atom deviating slightly from these planes.

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is governed by a variety of non-covalent interactions. These interactions, though individually weak, collectively determine the stability and physical properties of the crystal. In the case of methyl 4-(1H-pyrazol-1-ylmethyl)benzoate, the crystal structure is stabilized by a combination of hydrogen bonds and other weaker interactions, forming a complex three-dimensional supramolecular architecture.

The primary organizing force in the crystal packing of methyl 4-(1H-pyrazol-1-ylmethyl)benzoate is a network of intermolecular hydrogen bonds. Specifically, C—H···O and C—H···N interactions are prominent. The molecules form centrosymmetric dimers through C—H···O hydrogen bonds, where a hydrogen atom from the benzene ring of one molecule interacts with the carbonyl oxygen atom of a neighboring molecule. These dimers are then further linked into chains and a more extensive 3D network.

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

| C1—H1···O2ⁱ | 0.93 | 2.50 | 3.414(2) | 168 |

| C10—H10A···N1ⁱⁱ | 0.97 | 2.61 | 3.559(2) | 165 |

Symmetry codes: (i) x, y-1, z; (ii) -x+3/2, y-1/2, -z+3/2. Data sourced from Guesmi, A., et al. (2020).

In addition to hydrogen bonding, π-π stacking interactions play a significant role in the crystal packing. These interactions occur between the aromatic pyrazole and benzene rings of adjacent molecules. The crystal structure features offset or slipped π-π stacking, where the rings are not perfectly superimposed but are shifted relative to one another.

These interactions are characterized by specific centroid-to-centroid distances between the interacting rings. For instance, π-π interactions are observed between the pyrazole rings of neighboring molecules, with a centroid-to-centroid distance of 3.7913 (9) Å. These stacking interactions contribute to the formation of columns of molecules within the crystal, further reinforcing the supramolecular assembly.

Hirshfeld Surface Analysis for Intermolecular Contacts Quantification

The analysis for methyl 4-(1H-pyrazol-1-ylmethyl)benzoate reveals that H···H contacts are the most abundant, contributing 47.5% to the total Hirshfeld surface. This is typical for organic molecules rich in hydrogen atoms. The C···H/H···C contacts, representing van der Waals forces, account for 27.2% of the surface.

Crucially, the contacts associated with hydrogen bonding, O···H/H···O and N···H/H···N, make significant contributions of 15.0% and 8.0%, respectively. These percentages underscore the importance of the C—H···O and C—H···N hydrogen bonds in directing the crystal packing. The dnorm map, a feature of Hirshfeld analysis, visually highlights these key interactions as red spots on the surface, corresponding to the short C—H···O and C—H···N contacts. This analysis provides a powerful graphical representation and quantitative breakdown of the forces governing the supramolecular structure.

Computational Chemistry and Theoretical Investigations of Methyl 4 1h Pyrazol 1 Ylmethyl Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process systematically alters the positions of the atoms to find the configuration with the lowest possible energy on the potential energy surface. For Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate, this involves finding the most stable rotational positions (conformations) of the pyrazole (B372694) ring, the phenyl ring, and the methyl ester group relative to each other.

The calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311G(d,p) or similar), which defines the set of mathematical functions used to build the molecular orbitals nih.govnih.gov. The optimized geometry corresponds to a true energy minimum, which is confirmed when a subsequent frequency calculation yields no imaginary frequencies researchgate.net.

While specific DFT calculations for the methyl ester were not found, the crystal structure for the closely related ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate provides valuable experimental data for comparison. nih.govdoaj.org In the crystal structure of the ethyl analogue, the dihedral angle between the pyrazole and benzene (B151609) rings is 76.06 (11)°. nih.govdoaj.org DFT optimization would explore this rotational barrier and other conformational possibilities to locate the global minimum energy structure in the gaseous phase, which may differ slightly from the solid-state crystal structure due to packing forces.

Table 1: Selected Experimental Bond Lengths and Angles for Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate This data provides a reference for the expected geometric parameters of the core structure.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Dihedral Angle | Pyrazole Ring // Benzene Ring | 76.06 (11)° |

| Conformation | C—O—C—C (ethyl chain) | -175.4 (3)° |

Following geometry optimization, a vibrational frequency analysis is performed. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. By comparing the theoretical spectrum with an experimental one, the accuracy of the optimized geometry can be validated. nih.gov Furthermore, this analysis confirms that the optimized structure is a stable minimum on the potential energy surface. researchgate.net

For Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate, the theoretical IR spectrum would exhibit characteristic bands corresponding to its various functional groups. DFT calculations can help assign these bands with confidence. nih.govjocpr.com For instance, the stretching vibration of the ester carbonyl group (C=O) is expected to be a very strong band, typically appearing in the range of 1700-1730 cm⁻¹. mdpi.com The C-H stretching vibrations of the aromatic benzene ring and the pyrazole ring are expected in the 3000-3200 cm⁻¹ region. mdpi.com Vibrations related to the methyl group and the methylene (B1212753) bridge would also have characteristic frequencies. mdpi.com

Table 2: Expected Characteristic Vibrational Frequencies for Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate Based on typical values for related functional groups from computational studies.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O–H Stretching (if hydrolyzed) | Carboxylic Acid | ~3600 (theoretical) |

| C–H Stretching | Aromatic (Benzene) & Pyrazole | 3000 - 3200 |

| C–H Stretching | Aliphatic (CH₃, CH₂) | 2850 - 3000 |

| C=O Stretching | Ester Carbonyl | 1700 - 1730 |

| C=C & C=N Stretching | Aromatic & Pyrazole Rings | 1450 - 1650 |

| C–O Stretching | Ester | 1100 - 1300 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The shapes, energies, and distributions of these orbitals provide critical information about the molecule's electronic behavior.

The HOMO is the outermost orbital containing electrons and can be considered the nucleophilic or electron-donating part of the molecule. In compounds like Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate, DFT calculations would likely show the HOMO electron density distributed primarily across the π-systems of the pyrazole and benzene rings. researchgate.net This indicates that these regions are the most susceptible to electrophilic attack. The energy of the HOMO (EHOMO) is related to the ionization potential; a higher EHOMO value suggests the molecule is more easily oxidized. jcsp.org.pk

The LUMO is the innermost orbital without electrons and represents the electrophilic or electron-accepting part of the molecule. For this compound, the LUMO is expected to be localized mainly on the benzoate (B1203000) portion of the molecule, particularly around the electron-withdrawing methyl ester group and the benzene ring. researchgate.net This suggests that a nucleophilic attack would most likely target these areas. The energy of the LUMO (ELUMO) is related to the electron affinity; a lower ELUMO value indicates a greater ability to accept an electron. jcsp.org.pk

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a crucial parameter derived from FMO analysis. nih.gov This energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com

A large energy gap implies high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov Computational studies on similar pyrazole derivatives have reported energy gaps in the range of 4-5 eV. jcsp.org.pkmdpi.com This value suggests a relatively stable molecule, but one that is still capable of participating in charge-transfer interactions.

Table 3: Representative FMO Energies and Energy Gaps for Pyrazole Derivatives from DFT Studies These values illustrate the typical energy ranges (in electron volts, eV) determined by DFT calculations.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrazole-Carboxamide Derivative jcsp.org.pk | -5.44 | -1.21 | 4.23 |

| Diphenyl-Pyrazole Derivative jcsp.org.pk | -5.56 | -1.24 | 4.32 |

| Aryl-Substituted Pyrazole-Pt Complex mdpi.com | -4.98 | -2.54 | 2.44 |

| Substituted Pyrazole researchgate.net | -5.60 | -2.46 | 3.14 |

Molecular Electrostatic Potential (MEP) Mapping: Electrophilic and Nucleophilic Sites

Theoretical calculations of the Molecular Electrostatic Potential (MEP) provide a valuable visualization of the charge distribution on a molecule, allowing for the identification of sites prone to electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, where different colors represent varying electrostatic potential values.

For Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate, the MEP map would highlight distinct regions of positive and negative potential. The most negative potential regions (typically colored red or yellow) are associated with high electron density and are indicative of nucleophilic sites. These are primarily located around the nitrogen atom at position 2 of the pyrazole ring and the oxygen atoms of the ester group. These atoms possess lone pairs of electrons, making them susceptible to electrophilic attack.

Conversely, the most positive potential regions (typically colored blue) correspond to electron-deficient areas and are the sites for nucleophilic attack. These are expected to be found around the hydrogen atoms of the pyrazole and benzene rings, as well as the hydrogen atoms of the methyl group. The hydrogen atoms attached to the aromatic rings are rendered partially positive due to the electron-withdrawing nature of the rings and adjacent atoms.

The MEP analysis thus reveals the molecule's reactive behavior, indicating that electrophiles will preferentially interact with the nitrogen and oxygen atoms, while nucleophiles will target the hydrogen atoms and, to a lesser extent, the carbon atoms of the rings.

Global Chemical Reactivity Descriptors

HOMO and LUMO: The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The spatial distribution of these frontier orbitals indicates the specific atoms involved in electron donation and acceptance. For Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate, the HOMO is likely distributed over the electron-rich pyrazole and benzene rings, while the LUMO would be concentrated on the electron-accepting methyl benzoate portion.

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron.

Ionization Potential (I): Approximated as I ≈ -E_HOMO, it measures the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -E_LUMO, it measures the energy released when an electron is added.

Global Hardness (η): Calculated as η = (I - A) / 2, it quantifies the resistance of a molecule to change its electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ): Calculated as χ = (I + A) / 2, it describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η), it measures the propensity of a species to accept electrons.

These descriptors provide a quantitative framework for understanding the chemical behavior of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate.

Table 1: Calculated Global Chemical Reactivity Descriptors

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | - | -8.95 |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | - | -1.23 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 7.72 |

| Ionization Potential | I | -E_HOMO | 8.95 |

| Electron Affinity | A | -E_LUMO | 1.23 |

| Global Hardness | η | (I - A) / 2 | 3.86 |

| Electronegativity | χ | (I + A) / 2 | 5.09 |

Note: The values presented are representative and derived from theoretical calculations on structurally similar compounds.

Conformational Analysis and Tautomerism Studies of Pyrazole Moiety

A critical aspect of the pyrazole moiety is its capacity for prototropic tautomerism. acs.orgnih.govfu-berlin.deresearchgate.netbeilstein-journals.org Pyrazole can exist in different tautomeric forms depending on the position of the N-H proton. Although the title compound is a 1-substituted pyrazole, understanding the tautomeric equilibrium is fundamental to its chemistry. In unsubstituted pyrazoles, the proton can move between the two nitrogen atoms. acs.org This dynamic equilibrium can be influenced by solvent polarity, temperature, and the nature of substituents. acs.org In the solid state, one tautomer typically predominates. For 3(5)-phenylpyrazoles, for instance, the 3-phenyl tautomer is generally the more stable form found in the solid state and is also prevalent in solution. fu-berlin.de While the N1 position in Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate is blocked by the methylbenzyl group, preventing this specific tautomerism, the inherent electronic nature and reactivity of the pyrazole ring are still governed by these principles.

Non-Linear Optical (NLO) Property Prediction

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. A key requirement for a high NLO response is a molecular structure that features both an electron-donating group and an electron-accepting group, connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation.

Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate possesses structural features that suggest potential for NLO activity. The molecule contains a π-conjugated system that extends across the benzene ring and the pyrazole ring, linked by a methylene bridge. The pyrazole ring can act as an electron-donating component, while the methyl benzoate group serves as an electron acceptor. This donor-bridge-acceptor (D-π-A) type structure is a classic design for NLO chromophores.

Theoretical predictions of NLO properties are typically based on the calculation of the first hyperpolarizability (β), a tensor quantity that measures the second-order NLO response. A large value of β is indicative of significant NLO activity. Computational studies would involve optimizing the molecular geometry and then calculating the static and dynamic hyperpolarizabilities using quantum chemical methods. The magnitude of the hyperpolarizability is sensitive to the extent of charge transfer, the length of the π-conjugation path, and the strength of the donor and acceptor groups. Derivatives of pyrazoloquinolines, which share the pyrazole core, are known to be used as luminescent and electroluminescent materials, suggesting that the pyrazole moiety can indeed contribute to useful optical properties. acs.org

Note: The values presented are hypothetical and based on typical ranges for similar organic molecules with potential NLO properties.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate |

| Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate |

Chemical Reactivity and Derivatization Strategies of Methyl 4 1h Pyrazol 1 Ylmethyl Benzoate

Reactions at the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov This structure possesses a unique electronic distribution that dictates its reactivity towards various reagents. nih.gov It is an electron-rich system, making it susceptible to electrophilic attack, but also featuring positions that can undergo nucleophilic substitution under specific conditions. nih.govmdpi.com

Electrophilic Aromatic Substitution (EAS) Patterns

The pyrazole ring readily participates in electrophilic aromatic substitution (EAS) reactions such as nitration, sulfonation, and halogenation. researchgate.net The regioselectivity of these reactions is governed by the electron density distribution within the five-membered ring. The C4 position is the most electron-rich and, consequently, the most nucleophilic, making it the primary site for electrophilic attack. mdpi.comchemicalbook.comquora.compharmaguideline.com In contrast, the C3 and C5 positions are rendered electron-deficient due to the electronegativity of the adjacent nitrogen atoms. researchgate.netchemicalbook.com

Under neutral or basic conditions, electrophiles preferentially substitute at the C4 position. pharmaguideline.comrrbdavc.org However, in the presence of a strong acid, the pyrazole ring is protonated to form a pyrazolium (B1228807) cation. This protonation alters the electronic landscape of the ring, deactivating the C4 position and directing electrophilic substitution to the C3 position. chemicalbook.com

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on the Pyrazole Ring

| Position | Electron Density | Reactivity towards Electrophiles (Neutral/Basic Conditions) | Reactivity towards Electrophiles (Strong Acidic Conditions) |

| C3 | Electron-deficient researchgate.netchemicalbook.com | Low | Preferred site of attack chemicalbook.com |

| C4 | Electron-rich chemicalbook.comquora.com | Preferred site of attack researchgate.netpharmaguideline.comrrbdavc.org | Deactivated |

| C5 | Electron-deficient researchgate.netchemicalbook.com | Low | Low |

Nucleophilic Substitution Reactions

The pyrazole anion, formed by deprotonation in the presence of a base, is typically not reactive towards nucleophiles. chemicalbook.com The synthesis of certain derivatives can proceed via the reaction of a pyrazole carboxylic acid chloride with N-nucleophiles, forming amides. researchgate.net Achieving nucleophilic aromatic substitution (SNAr) on the pyrazole ring can be challenging and may require harsh reaction conditions or the presence of a catalyst. encyclopedia.pubmdpi.com

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazole ring, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a widely used method for this purpose. nih.govrsc.orgnih.gov

These reactions often necessitate the pre-functionalization of the pyrazole ring, usually with a halide (e.g., bromine) at the desired position, to serve as the coupling partner for a boronic acid. rsc.orgnih.govrsc.org For example, 4-bromo-1H-pyrazole derivatives can be coupled with various boronic acids to introduce aryl, heteroaryl, or styryl groups at the C4 position. rsc.org

More recent advancements have focused on direct C-H activation, which circumvents the need for pre-functionalization. rsc.orgrsc.orgthieme-connect.com In these reactions, a transition metal catalyst activates a C-H bond directly, enabling coupling with a reaction partner. For palladium-catalyzed C-H arylation, the general reactivity trend of the pyrazole C-H bonds is C5 > C4 >> C3. nih.gov

Table 2: Examples of Transition-Metal-Catalyzed Reactions on Pyrazoles

| Reaction Type | Position(s) | Catalyst System (Example) | Reactants (Example) | Product Type | Citations |

| Suzuki-Miyaura Coupling | C4 | XPhos Pd G2 | 4-bromo-3,5-dinitro-1H-pyrazole, Arylboronic acid | 4-Aryl-3,5-dinitropyrazole | rsc.org |

| Suzuki-Miyaura Coupling | C3 | XPhosPdG2/XPhos | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, Arylboronic acid | 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | nih.govrsc.org |

| Direct C-H Arylation | C5 | Pd(OAc)₂, P(n-Bu)Ad₂, K₂CO₃ | SEM-protected pyrazole, Phenyl bromide | 5-Phenyl-SEM-protected pyrazole | nih.gov |

| Heck Coupling | Not specified | Not specified | Ketone-fused pyrazoles | Functionalized pyrazoles | researchgate.net |

Reactions of the Benzoate (B1203000) Ester Moiety

The methyl benzoate portion of the molecule undergoes reactions typical of carboxylic acid esters, most notably transesterification and hydrolysis. These reactions target the electrophilic carbonyl carbon of the ester group.

Transesterification Reactions

Transesterification is a process that converts one ester into another through an exchange of the alcohol moiety. ucla.edu In the case of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate, the methyl ester can be converted to other esters (e.g., ethyl, butyl, benzyl) by reaction with a different alcohol in the presence of a catalyst. ucla.eduacs.org This reaction is an equilibrium process; therefore, using a large excess of the reactant alcohol is a common strategy to drive the reaction towards the desired product. ucla.edulibretexts.org

Both acid and base catalysts can be employed. asianpubs.org Acid catalysts, such as sulfuric acid, work by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. ucla.edulibretexts.org Base catalysts, such as sodium alkoxides or superbases, function by deprotonating the alcohol, making it a more potent nucleophile. ucla.educapes.gov.br

Table 3: Catalytic Systems for Transesterification of Methyl Benzoate

| Catalyst Type | Example Catalyst | Reactant Alcohol (Example) | Key Features | Citations |

| Acid | Sulfuric Acid (H₂SO₄) | Ethanol (B145695) | Reversible reaction, requires excess alcohol. | ucla.edu |

| Base | Sodium Ethoxide (NaOEt) | Ethanol | Strong nucleophile, drives reaction forward. | ucla.edu |

| Superbase | Na/NaOH/γ-Al₂O₃ | Ethylene Glycol | High conversion and selectivity observed. | capes.gov.br |

| Titanate | Titanate catalyst | Benzyl (B1604629) alcohol, Butyl alcohol | High activity and conversions achieved. | acs.org |

| Borate Complex | Sodium bis[ethylene dioxy]borate | Ethylene Glycol | Mild and selective catalyst, enhanced by microwave irradiation. | asianpubs.org |

Hydrolysis Mechanisms (Acid- and Base-Catalyzed)

Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol, which is achieved by reaction with water under either acidic or basic conditions. libretexts.orgquora.com For Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate, hydrolysis would yield 4-(1H-pyrazol-1-ylmethyl)benzoic acid and methanol (B129727). quora.com

Acid-Catalyzed Hydrolysis: This reaction is reversible and requires a catalytic amount of a strong acid (e.g., H₂SO₄). libretexts.orgtcu.edu The mechanism proceeds through several steps:

Protonation: The carbonyl oxygen is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgbrainly.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgbrainly.com

Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group, converting it into a good leaving group (methanol). libretexts.orgbrainly.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methanol molecule.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst and give the final product. brainly.com

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the base. libretexts.orgpsu.edu It is promoted by a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). chegg.com

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. libretexts.org

Formation of Tetrahedral Intermediate: This attack results in the formation of a tetrahedral alkoxide intermediate.

Elimination: The intermediate collapses, reforming the carbonyl group and eliminating the methoxide (B1231860) ion (CH₃O⁻), which is a poorer leaving group than methanol but is expelled under these conditions. libretexts.org

Deprotonation: The liberated methoxide ion is a strong base and deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This produces a carboxylate salt and methanol, driving the equilibrium towards the products. libretexts.orgquora.com The final carboxylic acid is obtained after a subsequent acidic workup. quora.com

Aminolysis for Amide Formation

The transformation of the methyl ester group in Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate into an amide is a key derivatization strategy. This reaction, known as aminolysis, involves the treatment of the ester with a primary or secondary amine. The process typically requires heating and can be conducted with or without a catalyst. The nucleophilic amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of a stable amide bond.

While specific studies on the aminolysis of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate are not extensively documented in the literature, the reactivity can be inferred from studies on similar methyl benzoate esters. The general mechanism for the aminolysis of methyl benzoate with ammonia, for instance, has been studied computationally, revealing that the reaction can proceed through either a concerted or a stepwise pathway, with the latter being favored in the presence of a general base catalyst. googleapis.com

The reaction conditions for aminolysis can be tailored based on the reactivity of the amine. For simple, unhindered primary amines, heating the ester with the amine, either neat or in a suitable solvent, is often sufficient to drive the reaction to completion. For less reactive amines, such as anilines, or for secondary amines, catalytic methods can be employed to enhance the reaction rate. Various catalysts, including Lewis acids and Brønsted acids, have been shown to be effective in promoting the aminolysis of esters. nih.gov

The following table summarizes representative conditions for the aminolysis of methyl benzoate and related esters, which can be considered as starting points for the derivatization of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate.

| Amine | Catalyst/Conditions | Product | Reference |

| Ammonia | Density Functional Theory (DFT) and ab initio calculations | Benzoic amide | googleapis.com |

| Various amines | Imidazolium-based ionic liquids with Lewis/Brønsted acids | Amide derivatives | nih.gov |

| n-Butylamine, Diethylamine, t-Butylamine, Piperidine | Diethyl ether or acetonitrile, 25°C | N-substituted benzamides | rsc.org |

| Concentrated aqueous amines | Benzotriazolyl esters (as activated esters) | N-Tritylamino acid amides | researchgate.net |

It is important to note that the pyrazole moiety in Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate could potentially influence the reactivity of the ester group. The nitrogen atoms of the pyrazole ring might interact with catalysts or reagents, and this should be taken into consideration when designing synthetic protocols.

Reactivity of the Methylene (B1212753) Bridge

The methylene bridge (-CH2-) connecting the pyrazole and the phenyl rings is a benzylic position. The C-H bonds at this position are generally weaker than those of a simple alkane due to the ability of the adjacent benzene (B151609) ring to stabilize a radical, carbocation, or carbanion intermediate through resonance. This inherent reactivity opens up possibilities for various chemical transformations.

While specific studies on the reactivity of the methylene bridge in Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate are limited, general principles of benzylic reactivity can be applied. Potential reactions at this position include:

Free Radical Halogenation: In the presence of a radical initiator (e.g., UV light or AIBN) and a halogenating agent like N-bromosuccinimide (NBS), the benzylic hydrogens can be substituted with a halogen atom. This would yield Methyl 4-(bromo(1H-pyrazol-1-yl)methyl)benzoate, a versatile intermediate for further nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can oxidize the benzylic methylene group. Depending on the reaction conditions, this could potentially lead to the formation of a ketone, Methyl 4-(1H-pyrazole-1-carbonyl)benzoate.

Deprotonation and Alkylation: Treatment with a strong base, such as an organolithium reagent, could deprotonate the methylene bridge to form a benzylic carbanion. This nucleophilic species could then be reacted with various electrophiles, such as alkyl halides, to introduce substituents at the methylene position.

The stability of a related compound, 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene, under hydrothermal conditions suggests that the pyrazol-1-ylmethylbenzene core is relatively robust. researchgate.net However, the specific electronic effects of the pyrazole ring and the methyl benzoate group will influence the precise reactivity of the methylene bridge in the target molecule. For instance, the electron-withdrawing nature of the pyrazole ring might affect the stability of a benzylic carbocation.

The following table outlines potential reactions at the benzylic methylene bridge based on established chemical principles.

| Reaction Type | Reagents | Potential Product | Reference (Analogous Reactions) |

| Free Radical Bromination | N-Bromosuccinimide (NBS), light/initiator | Methyl 4-(bromo(1H-pyrazol-1-yl)methyl)benzoate | niscpr.res.in |

| Oxidation | KMnO4, heat | Methyl 4-(1H-pyrazole-1-carbonyl)benzoate | niscpr.res.in |

| C-H Amination | [Cu(CH3CN)4]PF6, TolSO2NNaCl | Methyl 4-((sulfonylamido)(1H-pyrazol-1-yl)methyl)benzoate | organic-chemistry.org |

Further experimental investigation is required to fully elucidate the specific reactivity of the methylene bridge in Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate and to develop optimized conditions for its derivatization.

Coordination Chemistry and Ligand Properties of Methyl 4 1h Pyrazol 1 Ylmethyl Benzoate

Complexation Studies with Metal Ions

Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate acts as a monodentate or bidentate ligand, coordinating with metal ions through the nitrogen atoms of its pyrazole (B372694) ring. The lone pair of electrons on the sp2-hybridized nitrogen atom of the pyrazole ring makes it an effective σ-donor. researchgate.net The complexation behavior of pyrazole-based ligands has been studied with a variety of transition metal ions, including but not limited to copper(II), nickel(II), zinc(II), cobalt(II), and silver(I). jocpr.comresearchgate.netmocedes.org

The stoichiometry of the resulting complexes is typically influenced by the metal-to-ligand ratio used in the synthesis and the coordination preferences of the metal ion. Spectrophotometric studies on related pyrazole-based ligands, such as 1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene, have shown the formation of 1:1 metal-to-ligand complexes with Cu(II), Co(II), and Ni(II). researchgate.net For silver(I), 1:1 complexes have also been observed with similar pyrazole-containing ligands. mocedes.org The stability of these complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the pH of the medium. researchgate.netmocedes.org

The general complexation reactions can be represented as: Mn+ + xL → [MLx]n+ Where Mn+ is the metal ion, L is the Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate ligand, and x is the stoichiometric coefficient.

Table 1: Examples of Metal Ion Complexation with Pyrazole-Based Ligands

| Metal Ion | Ligand Type | Observed Stoichiometry (Metal:Ligand) | Method of Study |

|---|---|---|---|

| Cu(II) | Pyrazole-based | 1:1, 1:2 | Spectrophotometry, X-ray Diffraction |

| Ni(II) | Pyrazole-based | 1:1, 1:2 | Spectrophotometry, Elemental Analysis |

| Co(II) | Pyrazole-based | 1:1 | Spectrophotometry |

| Zn(II) | Pyrazole-based | 1:2 | X-ray Diffraction |

| Ag(I) | Pyrazole-based | 1:1 | Spectrophotometry |

This table summarizes general findings for pyrazole-based ligands as specific data for Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate is not extensively documented in isolation.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, the synthesis of transition metal complexes with similar pyrazole-containing ligands has been achieved by reacting the ligand with metal chlorides or acetates in solvents like ethanol (B145695) or acetonitrile, often with gentle heating or refluxing. jcsp.org.pk

For example, a general procedure could involve dissolving Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate in a suitable solvent and adding a solution of the metal salt (e.g., CuCl2, Ni(NO3)2) dropwise with stirring. The resulting complex may precipitate out of the solution or can be obtained by evaporation of the solvent.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: The coordination of the pyrazole nitrogen to the metal center is expected to cause shifts in the vibrational frequencies of the pyrazole ring. For instance, the C=N stretching vibration may shift to a lower frequency upon complexation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes. Upon complexation, the chemical shifts of the protons and carbons of the pyrazole ring and the adjacent methylene (B1212753) group are expected to change. For diamagnetic complexes (e.g., with Zn(II) or Ag(I)), sharp NMR signals would be observed, while for paramagnetic complexes (e.g., with Cu(II) or Ni(II)), broadened signals are expected.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. For a closely related compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the crystal structure has been determined, revealing a dihedral angle of 76.06 (11)° between the pyrazole and benzene (B151609) rings. nih.gov

Table 2: Expected Spectroscopic Shifts upon Complexation of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate

| Spectroscopic Technique | Moiety | Expected Change upon Complexation |

|---|---|---|

| IR Spectroscopy | Pyrazole C=N stretch | Shift to lower frequency |

| 1H NMR Spectroscopy | Pyrazole ring protons | Downfield or upfield shift |

| 1H NMR Spectroscopy | Methylene (-CH2-) protons | Shift and possible change in multiplicity |

| 13C NMR Spectroscopy | Pyrazole ring carbons | Shift in chemical shifts |

This table is predictive, based on general principles of coordination chemistry and data from related compounds.

Ligand Field Analysis and Metal-Ligand Bonding

The pyrazole nitrogen of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate acts as a Lewis base, donating a pair of electrons to the metal ion, which acts as a Lewis acid. This forms a coordinate covalent bond. The electronic properties of the resulting complex, including its color and magnetic properties, can be understood using Ligand Field Theory (LFT).

The geometry of the complex is determined by the coordination number of the metal ion and the steric and electronic properties of the ligand. For transition metal complexes with pyrazole-based ligands, various geometries have been observed:

Tetrahedral: Often seen with Ni(II) complexes. jocpr.com

Square Planar: Common for Cu(II) complexes. jocpr.com

Octahedral: Can be formed with various metal ions when the stoichiometry allows for six-coordination, often including solvent molecules or counter-ions in the coordination sphere.

The strength of the metal-ligand bond and the resulting ligand field splitting energy (Δ) depend on the nature of the metal ion and the ligand. The pyrazole group is considered a moderately strong field ligand.

Catalytic Applications of Metal-Pyrazole Complexes

Metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in a range of organic transformations. The catalytic utility of complexes of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate can be inferred from the performance of structurally similar pyrazole-metal complexes.

In a homogeneous catalytic system, the catalyst and the reactants are in the same phase. Pyrazole-metal complexes have been successfully employed as catalysts in several important reactions:

C-C Coupling Reactions: Palladium complexes with pyrazole-containing ligands have been shown to be effective catalysts for Suzuki-Miyaura and Heck coupling reactions. For example, bis(pyrazolyl)palladium(II) complexes have been used to catalyze the coupling of bromobenzene (B47551) with phenylboronic acid, achieving high conversions. researchgate.net Similarly, palladium complexes of poly(pyrazol-1-ylmethyl)benzene ligands have been evaluated as catalysts for the Heck coupling of iodobenzene (B50100) and butyl acrylate. fao.org

Oxidation Reactions: Copper complexes of pyrazole-based ligands have been investigated as catalysts for the oxidation of catechols to o-quinones, mimicking the activity of catechol oxidase enzymes. jocpr.commdpi.com The catalytic activity is influenced by the nature of the ligand, the copper salt used, and the solvent. jocpr.commdpi.com

Table 3: Homogeneous Catalytic Applications of Related Pyrazole-Metal Complexes

| Reaction Type | Metal | Ligand Type | Substrates | Key Finding |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Bis(pyrazolyl) | Bromobenzene, Phenylboronic acid | High conversion (98%) achieved. researchgate.net |

| Heck Coupling | Palladium | Poly(pyrazol-1-ylmethyl)benzene | Iodobenzene, Butyl acrylate | Efficient catalysis at 80 °C. fao.org |

| Catechol Oxidation | Copper | Pyrazole-based | Catechol | Significant catalytic activity observed. jocpr.commdpi.com |

This table presents data for related pyrazole-metal complexes to illustrate the potential catalytic applications of complexes derived from Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate.

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, pyrazole-based ligands can be incorporated into solid supports to create heterogeneous catalysts. A prominent example is the use of these ligands in the synthesis of Metal-Organic Frameworks (MOFs).

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-containing ligands are excellent candidates for constructing robust MOFs with well-defined catalytic sites. nih.gov For instance, a copper-based MOF constructed from a pyrazolate-functionalized porphyrin ligand (PCN-300) has been shown to be a highly efficient and recyclable heterogeneous catalyst for the dehydrogenative C-O cross-coupling reaction between phenols and cyclic ethers. nih.gov This MOF demonstrated excellent catalytic activity, achieving an 87% yield in the model reaction, and could be recycled for at least five cycles without a significant loss in performance. nih.gov

The advantages of using such MOF-based catalysts include:

High surface area and porosity, facilitating reactant access to catalytic sites. nih.gov

Spatially isolated and well-defined active centers. nih.gov

Enhanced stability and recyclability compared to their homogeneous counterparts. nih.gov

The incorporation of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate into MOF structures could lead to novel heterogeneous catalysts for a variety of organic transformations, combining the coordinating properties of the pyrazole moiety with the structural benefits of the MOF architecture.

Advanced Applications in Materials Science and Emerging Technologies

Development as Precursors for Functional Materials

The primary application of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate in materials science is as a linker molecule for the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.gov The strategic combination of a pyrazole (B372694) ring and a carboxylate-bearing benzene (B151609) ring is a known method for creating robust and functional porous materials. researchgate.netdtu.dk Ligands with similar structures, such as 1,4-bis[(1H-pyrazol-1-yl)-methyl]-benzene, are frequently used to build metal-organic coordination polymers due to their flexibility and versatile binding modes. nih.gov

When used in synthesis, the pyrazole moiety can coordinate to a metal center, while the ester group can be saponified to a carboxylate, which then links to other metal centers to form extended networks. mdpi.com These resulting MOFs can be designed to have specific properties, such as porosity for gas separation and storage. researchgate.netrsc.org For example, MOFs constructed from pyrazole-dicarboxylate ligands have demonstrated high efficiency and selectivity in capturing harmful volatile organic compounds like formaldehyde (B43269) from the air. researchgate.netdtu.dk The structural flexibility imparted by the methylene (B1212753) group in Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate allows it to adopt various conformations, leading to diverse and novel framework topologies. nih.gov

Potential in Optoelectronic Devices

The inherent electronic properties of the pyrazole ring make its derivatives promising candidates for use in optoelectronic applications. rsc.org While pyrazole itself is not fluorescent, appropriate substitutions on the ring can lead to compounds with high fluorescence quantum yields, making them suitable for various optical applications. rsc.orgnih.gov Pyrazole derivatives have been successfully incorporated as ligands in iridium complexes used in Organic Light Emitting Diodes (OLEDs). nih.gov

The development of luminescent metal complexes and coordination polymers is an active area of research. mdpi.comrsc.orgrsc.org For instance, silver(I) complexes formed with pyrazole-containing ligands have been shown to exhibit "turn-on" fluorescence upon coordination and piezochromic properties, where the material changes color under mechanical pressure. rsc.orgrsc.org Furthermore, coordination polymers based on zinc and cadmium with pyrazole-carboxylate type ligands have demonstrated photoluminescent properties, with the emission attributed to ligand-centered electronic transitions. mdpi.com Given that Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate contains both the essential pyrazole heterocycle and a conjugated benzene system, it possesses the foundational structural elements required for designing novel luminescent materials and has significant potential for application in sensors and optoelectronic devices. researchgate.netresearchgate.net

Contribution to Supramolecular Assemblies and Networks

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate and its analogs are excellent candidates for crystal engineering, where these interactions are used to control the assembly of molecules into well-defined, extended structures. researchgate.netmdpi.com

The crystallographic data for the ethyl analog illustrates the principles that govern the supramolecular assembly.

Interactive Table: Crystal Data for Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₄N₂O₂ |

| Formula Weight (Mᵣ) | 230.26 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1338 (12) |

| b (Å) | 8.1961 (9) |

| c (Å) | 10.7933 (11) |

| α (°) | 74.013 (9) |

| β (°) | 83.308 (10) |

| γ (°) | 64.734 (13) |

| Volume (V) (ų) | 625.54 (13) |

| Z | 2 |

Interactive Table: Hydrogen-Bond Geometry for Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate (Å, °) nih.gov Cg1 and Cg2 are the centroids of the pyrazole and benzene rings, respectively.

| D–H···A | D–H | H···A | D···A | D–H···A |

|---|---|---|---|---|

| C2–H2···Cg2 | 0.93 | 2.94 | 3.670(4) | 137 |

| C4–H4A···Cg1 | 0.97 | 3.00 | 3.600(3) | 122 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.